2-Acetoxy-3',4'-difluorobenzophenone
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Overview
Description
2-Acetoxy-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the benzene ring is substituted with acetoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’,4’-difluorobenzophenone typically involves the acylation of 3,4-difluorobenzoyl chloride with phenol in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Acetoxy-3’,4’-difluorobenzophenone .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-carboxy-3’,4’-difluorobenzophenone.
Reduction: Formation of 2-hydroxy-3’,4’-difluorobenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-3’,4’-difluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
- 2-Acetoxy-2’,4’-difluorobenzophenone
- 3-Acetoxy-2’,4’-difluorobenzophenone
- 4,4’-Difluorobenzophenone
Comparison: 2-Acetoxy-3’,4’-difluorobenzophenone is unique due to the specific positioning of the acetoxy and difluoro groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[2-(3,4-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGKYQWIEGMZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641595 |
Source
|
Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-72-3 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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